4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol
Overview
Description
“4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol” is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexane ring, multiple phenol groups, and piperidinylmethyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Cyclohexane Core: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of Nitrilomethylidyne Groups: These groups are introduced via condensation reactions with appropriate nitrile precursors.
Attachment of Phenol Groups: Phenol groups are added through electrophilic aromatic substitution reactions.
Addition of Piperidinylmethyl Substituents: Piperidinylmethyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitrilomethylidyne groups, converting them to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroquinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated phenols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Investigated for its potential therapeutic properties in treating various diseases.
Medicine
Antioxidant Properties: The phenol groups confer antioxidant properties, making it useful in medical research.
Pharmacology: Studied for its interactions with biological targets and potential as a drug candidate.
Industry
Polymer Production: Used in the synthesis of high-performance polymers.
Coatings and Adhesives: Incorporated into formulations for enhanced durability and performance.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and π-π interactions, while the piperidinylmethyl groups enhance its binding affinity. The cyclohexane core provides structural stability, allowing the compound to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in having phenol groups but lacks the complex substituents.
Cyclohexane Derivatives: Share the cyclohexane core but differ in functional groups.
Piperidine Derivatives: Contain piperidine rings but lack the phenol and cyclohexane components.
Uniqueness
The uniqueness of “4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol” lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its complex structure allows for diverse interactions with biological and chemical targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(37(45)31(23-33)27-43-17-11-7-12-18-43)25-41-35-15-9-10-16-36(35)42-26-30-22-34(40(4,5)6)24-32(38(30)46)28-44-19-13-8-14-20-44/h21-26,35-36,45-46H,7-20,27-28H2,1-6H3/t35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFCHMBYWXSLV-LQFQNGICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479339 | |
Record name | 2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478282-28-9 | |
Record name | 2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]bis[4-(tert-butyl)-6-(4-piperidinylmethyl)phenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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